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molecular formula C14H13NO B3394257 10-Ethylphenoxazine CAS No. 102001-21-8

10-Ethylphenoxazine

Cat. No. B3394257
M. Wt: 211.26 g/mol
InChI Key: OLAQMPNUMMADRD-UHFFFAOYSA-N
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Patent
US05942615

Procedure details

Reaction was conducted using 2.7 g (12.8 mmol) of 10-ethylphenoxazine (4c), 3.8 g (52.0 mmol) of DMF, 1.8 g (13.2 mmol) of zinc chloride, 7.8 g (50.9 mmol) of phosphorus oxychloride, and 50 ml of toluene in the same manner as in Example 1 (2). The resultant reaction mixture was treated in the same manner to obtain 2.47 g of 3,7-diformyl-10-ethylphenoxazine (2c).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
Example 1 ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
1.8 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([N:3]1[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[O:10][C:9]2[C:4]1=CC=CC=2)C.CN([CH:20]=[O:21])C.P(Cl)(Cl)(Cl)=[O:23].[C:27]1([CH3:33])[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>[Cl-].[Zn+2].[Cl-]>[CH:33]([C:27]1[CH:32]=[CH:31][C:30]2[N:3]([CH2:4][CH3:9])[C:16]3[C:11]([O:10][C:29]=2[CH:28]=1)=[CH:12][C:13]([CH:20]=[O:21])=[CH:14][CH:15]=3)=[O:23] |f:4.5.6|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C)N1C2=CC=CC=C2OC=2C=CC=CC12
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
7.8 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Example 1 ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
1.8 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
ADDITION
Type
ADDITION
Details
was treated in the same manner

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=CC=2N(C3=CC=C(C=C3OC2C1)C=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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